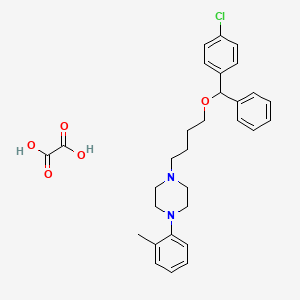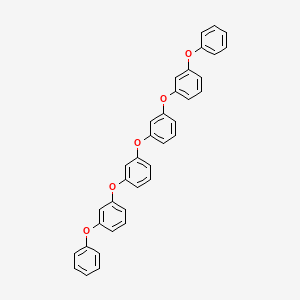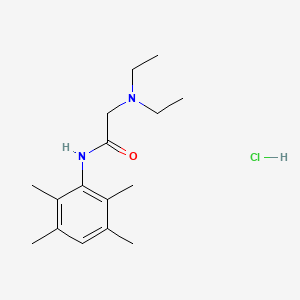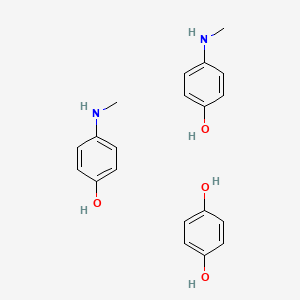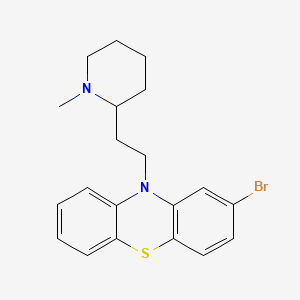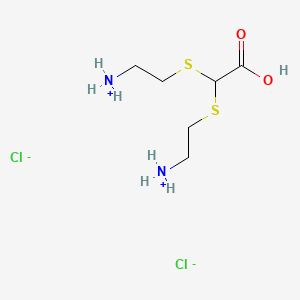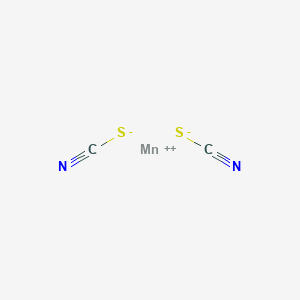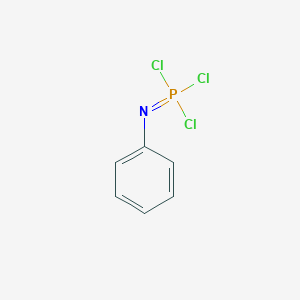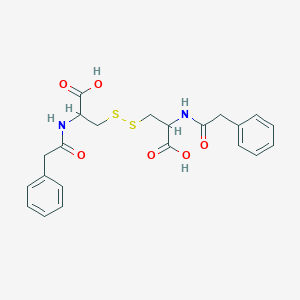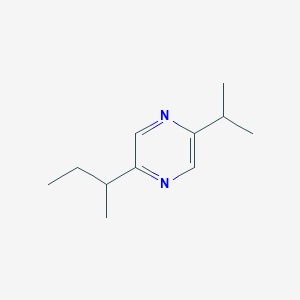
2-Isopropyl-5-sec-butylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) typically involves the reaction of appropriate substituted pyrazines with alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazine derivatives with hydrogen atoms added.
Substitution: Formation of substituted pyrazine derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) is investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including flavoring agents and fragrances. Its unique aroma profile makes it valuable in the food and beverage industry.
Wirkmechanismus
The mechanism of action of Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-3-(1-methylpropyl)pyrazine
- 2-Sec-butyl-3-methoxypyrazine
- 2-(2-Butyl)-3-methoxypyrazine
Uniqueness
Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) stands out due to its specific alkyl substituents, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-butan-2-yl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-9(4)11-7-12-10(6-13-11)8(2)3/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
YKOVLVGOQIHYJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC=C(N=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


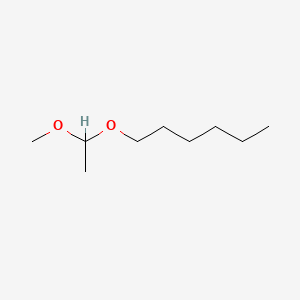
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
